Acetyl decapeptide-3
Overview
Description
Acetyl decapeptide-3, also known as Rejuline, is a synthetic peptide . It is involved in skin development, wound healing, and regeneration, promoting the growth and proliferation of fibroblasts, endothelial cells, and keratinocytes . It is used in cosmetic formulations for its anti-aging effects, reducing and preventing fine lines and wrinkles by actively generating new skin cells . It also increases the expression levels of extracellular matrix proteins such as collagen, fibronectin, and laminin .
Molecular Structure Analysis
The molecular formula of Acetyl decapeptide-3 is C68H95N19O17 . Its IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2-acetamido-3- (4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino- N - [ (2 S )-1- [ [ (2 S ,3 R )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1-amino-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3- (1 H -indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide .Physical And Chemical Properties Analysis
Acetyl decapeptide-3 is a white to pale yellow powder that is soluble in water . Its molecular weight is 1450.6 g/mol .Scientific Research Applications
Acetyl octapeptide-3 (SNAP-8), a related peptide, has been shown to be more effective than acetyl hexapeptide-3 and more stable than botulinum toxin for relieving facial wrinkles. A method for its analysis using liquid chromatography-tandem mass spectrometry has been developed, which could be useful for quality control in cosmetic fields (Ji et al., 2020).
Research on cationic antimicrobial peptides based on human β‐defensin‐3 has investigated the role of charge in antimicrobial activity. Acetylated derivatives of these peptides were examined to evaluate how positively charged primary amines contribute to potency in small antimicrobial peptides (Papanastasiou et al., 2009).
A study on RGDFPASS-containing cystine decapeptides showed they strongly inhibited platelet aggregation, and the N-Acetyl and C-methoxy peptide ([Phe5]-FR-1-AM) with amphiphilic structure exhibited high activity as a platelet aggregation inhibitor (YamamotoYasuo et al., 1995).
A study on angiotensin-I-converting enzyme (ACE) mentioned the role of ACE in converting the decapeptide angiotensin I to the octapeptide angiotensin II, highlighting its importance in blood pressure regulation and as a target for hypertension treatment (Riordan, 2003).
Linear decapeptide analogs with gramicidin S sequence, where the N-terminal amino acid is acylated with an acetyl group, were synthesized to study their antibacterial activity. These analogs were found to be active against several microorganisms (Makisumi et al., 1971).
Acetyl hexapeptide-3 in cosmetic formulations acts on skin mechanical properties. A clinical study found that formulations containing acetyl hexapeptide-3 had a significant effect on the mechanical properties of skin, particularly in decreasing the anisotropy of face skin (Tadini et al., 2015).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76)/t36-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPSWQBETUSORI-MTUNXJOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H95N19O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl decapeptide-3 | |
CAS RN |
935288-50-9 | |
Record name | Acetyl decapeptide-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935288509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYL DECAPEPTIDE-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30510A08G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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